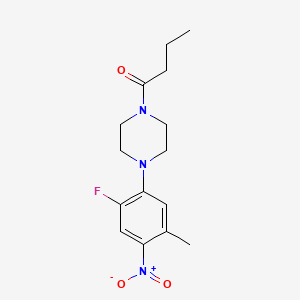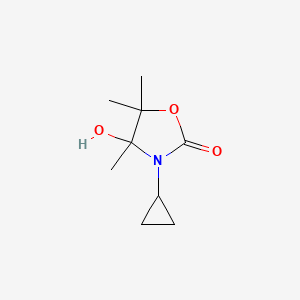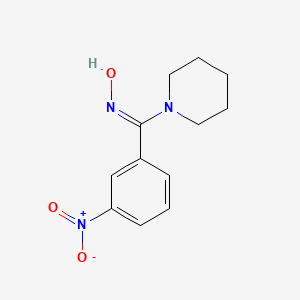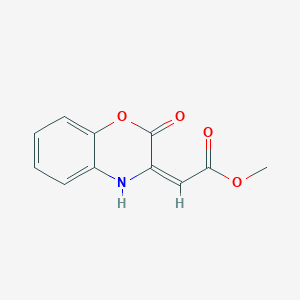
1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as BFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFN belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have reported that 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has a range of biochemical and physiological effects. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of pro-inflammatory cytokines. In addition, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been reported to have antioxidant activity and protect against oxidative stress. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments is its high purity and good yields obtained through the synthesis method. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is its high cost, which may limit its use in large-scale experiments. In addition, the exact mechanism of action of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
The potential therapeutic applications of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine are still being explored, and there are several future directions for research. One direction is to investigate the efficacy of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in combination with other drugs for the treatment of cancer and inflammation. Another direction is to study the neuroprotective effects of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in other neurodegenerative diseases. Furthermore, the development of more efficient and cost-effective synthesis methods for 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine may increase its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has significant potential for therapeutic applications. The synthesis method for 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine yields high purity and good yields, and 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential applications in cancer, inflammation, and neurological disorders. While the exact mechanism of action of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, studies have suggested that it modulates various signaling pathways involved in these diseases. Further research is needed to fully explore the potential therapeutic applications of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, and future directions include investigating its efficacy in combination with other drugs and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with butyryl chloride and piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. This method has been reported to yield 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in high purity and good yields.
Aplicaciones Científicas De Investigación
1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-3-4-15(20)18-7-5-17(6-8-18)14-9-11(2)13(19(21)22)10-12(14)16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHKWAUINYIMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butan-1-one, 1-[4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinyl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)

![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)